molecular formula C14H16N2O2 B1671714 Etomidate CAS No. 33125-97-2

Etomidate

Cat. No. B1671714
CAS RN: 33125-97-2
M. Wt: 244.29 g/mol
InChI Key: NPUKDXXFDDZOKR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etomidate is a short-acting intravenous anesthetic used for the induction of anesthesia and supplementation of subpotent anesthesia during short operative procedures . It is an imidazole compound that appears to depress CNS function via GABA . The duration of action is intermediate between thiopental and methohexital, and recovery from a single dose is rapid with little residual depression .


Synthesis Analysis

Etomidate was initially developed as an antifungal agent in 1964 by Janssen Pharmaceuticals . Over the last decade, several analogs of etomidate have been developed, with the aim of retaining its stable cardiorespiratory profile, whilst eliminating its suppressive effect on the adrenocortical axis .


Molecular Structure Analysis

Etomidate contains a chiral carbon . Critical structural features for anesthetic activity include a single methylene group between the imidazole and phenyl group and the R (+) configuration at the chiral center .


Chemical Reactions Analysis

Etomidate has relatively large volumes of distributions and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation .

Scientific Research Applications

Hemodynamic Stability During Induction

  • Facilitation of Endotracheal Intubation: Etomidate is known for its qualities beneficial in hemodynamically unstable patients who require sedation or amnesia for procedures like endotracheal intubation, despite concerns about its impact on corticosteroid production. This makes it a critical agent for consideration in specific patient populations, particularly those with evolving or established septic shock, though its use in such cases is debated due to potential harm (W. Jackson, 2005).

Neuroprotective Properties

  • Hypnotic, Anticonvulsant, and Brain Protective Actions: Studies in animals have shown that Etomidate has significant neuroprotective effects under hypoxic-ischemic conditions, suggesting potential applications in neuro-resuscitation and management of status epilepticus. Its ability to lower cerebral metabolic rate and intracranial pressure while maintaining hemodynamic stability highlights its potential in neurocritical care (A. Wauquier, 1983).

Pharmacokinetics and Pharmacodynamics

  • Anesthetic Agent Characteristics: The pharmacokinetic and pharmacodynamic profiles of Etomidate, characterized by its rapid metabolism and minimal cardiovascular or respiratory depression, distinguish it from other anesthetic agents. However, its suppressive effect on the adrenocortical axis limits its use for prolonged infusion in critically ill patients. Research on Etomidate analogs aims to retain its favorable profile while mitigating its endocrine effects (B. I. Valk & M. Struys, 2021).

Application in Specific Patient Groups

  • Induction in Rapid Sequence Intubation (RSI): The balance between Etomidate's benefits for induction in RSI, due to its favorable safety profile and hemodynamic stability, against its potential for adrenal insufficiency, continues to be a subject of debate. Its use in specific patient groups within emergency departments demonstrates its critical role in acute care settings, though with caution advised in certain populations, particularly those at risk of septic complications (I. van den Heuvel et al., 2013).

properties

IUPAC Name

ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUKDXXFDDZOKR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023033
Record name Etomidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etomidate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014437
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.77e-01 g/L
Record name Etomidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etomidate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014437
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Etomidate binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged.
Record name Etomidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Etomidate

CAS RN

33125-97-2
Record name Etomidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33125-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etomidate [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033125972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etomidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etomidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etomidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETOMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22628B598
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Etomidate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014437
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142-142.8, 67 °C
Record name Etomidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etomidate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014437
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 47.5 parts of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate sulfate in 500 parts of water is alkalized with 14 parts of sodium hydroxide solution 50%. The product is extracted twice with 325 parts of dichloromethane. The combined extracts are dried, filtered and evaporated in vacuo. The residue is crystallized from 2,2'-oxybispropane, yielding (-)-ethyl 1-(1-phenylethyl)-1H-imidazole- 5-carboxylate.
[Compound]
Name
47.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etomidate
Reactant of Route 2
Reactant of Route 2
Etomidate
Reactant of Route 3
Reactant of Route 3
Etomidate
Reactant of Route 4
Etomidate
Reactant of Route 5
Reactant of Route 5
Etomidate
Reactant of Route 6
Etomidate

Citations

For This Compound
51,100
Citations
SA Forman, DS Warner - The Journal of the American Society of …, 2011 - pubs.asahq.org
… features of etomidate. Among general anesthesia induction drugs, etomidate is the only … The major molecular targets mediating anesthetic effects of etomidate in the central nervous …
Number of citations: 385 pubs.asahq.org
P Ostwald, AW Doenicke - Current Opinion in Anesthesiology, 1998 - journals.lww.com
… Etomidate is used, however, in anaesthesia practice all … etomidate a desirable drug for the anaesthetist. Our purpose is to review the recent literature about new aspects of etomidate, its …
Number of citations: 36 journals.lww.com
BI Valk, MMRF Struys - Clinical Pharmacokinetics, 2021 - Springer
… Etomidate is a hypnotic agent that is used for the induction of … Etomidate stands out among other anesthetic agents by … However, etomidate suppresses the adrenocortical axis by the …
Number of citations: 42 link.springer.com
AW Doenicke, MF Roizen, J Kugler, H Kroll… - The Journal of the …, 1999 - pubs.asahq.org
Background The authors hypothesized that myoclonus after etomidate is dose-related, could be suppressed when small doses of etomidate were administered before induction, and is …
Number of citations: 324 pubs.asahq.org
RL Wagner, PF White, PB Kan… - … England Journal of …, 1984 - Mass Medical Soc
… receiving etomidate, and we also studied the direct effects of etomidate on enzymes in the rat steroidogenic pathway. One patient who was receiving a 20-hour infusion of etomidate (1.3 …
Number of citations: 656 www.nejm.org
JL Giese, RJ Stockham, TH Stanley… - Anesthesia & …, 1985 - journals.lww.com
… Patients in whom anesthesia was induced with etomidate had a greater … with etomidate. The incidence of postoperative nausea and vomiting was similar after thiopental and etomidate …
Number of citations: 139 journals.lww.com
JM GOODING, G CORSSEN - Anesthesia & Analgesia, 1977 - journals.lww.com
… of a peripheral vein, etomidate was injected through the central … associated with the use of etomidate, including short duration … etomidate as an anesthetic induction agent is warranted. …
Number of citations: 142 journals.lww.com
D Annane - Intensive care medicine, 2005 - Springer
… dose of etomidate in critically ill patients are scarce. … /kg etomidate for intubation increased by 12 times the risk for adrenal insufficiency. Thus in the critically ill a single dose of etomidate …
Number of citations: 204 link.springer.com
C Vanlersberghe, F Camu - Modern Anesthetics, 2008 - Springer
It is today generally accepted that anesthetics act by binding directly to sensitive target proteins. For certain intravenous anesthetics, such as propofol, barbiturates, and etomidate, the …
Number of citations: 47 link.springer.com
JL Giese, TH Stanley - Pharmacotherapy: The Journal of …, 1983 - Wiley Online Library
… Etomidate did not affect hepatorenal and hematologic function after repeated … of etomidate include myoclonia, pain on injection and postoperative nausea and vomiting. Etomidate's …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.